molecular formula C11H7Cl2NO2 B13674406 Methyl 3,6-dichloroisoquinoline-4-carboxylate

Methyl 3,6-dichloroisoquinoline-4-carboxylate

Cat. No.: B13674406
M. Wt: 256.08 g/mol
InChI Key: ABMMPLSKJOVJHO-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dichloroisoquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Methyl 3,6-dichloroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,6-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-dichloropyridazine-4-carboxylate
  • Ethyl 3,6-dichloroisoquinoline-4-carboxylate
  • Methyl 3,6-dichloroquinoline-4-carboxylate

Uniqueness

Methyl 3,6-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylate ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 3,6-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8-4-7(12)3-2-6(8)5-14-10(9)13/h2-5H,1H3

InChI Key

ABMMPLSKJOVJHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Cl

Origin of Product

United States

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